[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Overview
Description
[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a chemical compound that has been used in scientific research for various purposes. This compound is also known as FUB-PB-22 and is a synthetic cannabinoid.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is not fully understood. However, it is known to act on the cannabinoid receptors in the brain, which are responsible for various physiological and psychological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride are not fully understood. However, it is known to have an effect on the endocannabinoid system, which is responsible for various physiological processes in the body.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride in lab experiments include its ability to act on the cannabinoid receptors in the brain, which makes it useful for studying the endocannabinoid system. However, the limitations of using this compound include its potential for abuse and its unknown long-term effects.
Future Directions
There are many future directions for research involving [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride. Some of these directions include studying its potential use as a therapeutic agent for various medical conditions, understanding its mechanism of action, and investigating its long-term effects on the body. Additionally, research could focus on developing new synthetic cannabinoids that have improved therapeutic potential and fewer adverse effects.
Scientific Research Applications
[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride has been used in various scientific research studies. This compound has been studied for its potential use as a therapeutic agent for various medical conditions. It has also been used in studies to understand the mechanism of action of synthetic cannabinoids.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-15-13-3-2-8-16(10-13)9-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGYGZXTVFGEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride | |
CAS RN |
1261229-71-3 | |
Record name | 3-Piperidinamine, 1-[(4-fluorophenyl)methyl]-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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